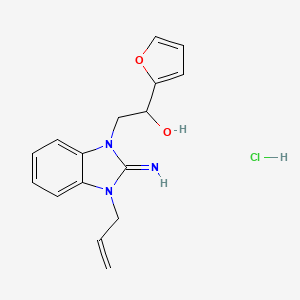![molecular formula C18H23NO3S B5205648 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine](/img/structure/B5205648.png)
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine is a chemical compound that belongs to the class of sulfonyl-containing piperidines. It has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience. The compound is known for its unique mechanism of action and its ability to modulate various biological processes.
Mecanismo De Acción
The mechanism of action of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine involves the modulation of ion channels and receptor function. The compound has been shown to modulate the activity of various ion channels such as voltage-gated calcium channels and potassium channels. It has also been shown to modulate the function of various receptors such as GABA receptors and glutamate receptors.
Biochemical and Physiological Effects
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine has been shown to have various biochemical and physiological effects. The compound has been shown to modulate neurotransmitter release, which can affect synaptic transmission and neuronal function. It has also been shown to affect ion channel activity, which can affect neuronal excitability and synaptic transmission. Additionally, the compound has been shown to affect receptor function, which can affect various biological processes such as synaptic plasticity and learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine in lab experiments include its unique mechanism of action and its ability to modulate various biological processes. The compound has been shown to be effective in modulating ion channel activity and receptor function, making it a useful tool in the study of various diseases and biological processes. However, the compound also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the study of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine. One direction is to further explore its potential applications in the study of neurological disorders such as epilepsy and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for these disorders. Additionally, further research is needed to better understand the compound's mechanism of action and its effects on various biological processes.
Métodos De Síntesis
The synthesis of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine involves the reaction of 6-ethoxy-2-naphthalenesulfonyl chloride with 2-methylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-[(6-ethoxy-2-naphthyl)sulfonyl]-2-methylpiperidine has been extensively studied for its potential applications in scientific research. It has been shown to modulate various biological processes such as neurotransmitter release, ion channel activity, and receptor function. The compound has been used as a tool in the study of various diseases such as epilepsy, Parkinson's disease, and Alzheimer's disease.
Propiedades
IUPAC Name |
1-(6-ethoxynaphthalen-2-yl)sulfonyl-2-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-3-22-17-9-7-16-13-18(10-8-15(16)12-17)23(20,21)19-11-5-4-6-14(19)2/h7-10,12-14H,3-6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHMKLIDDVTHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCCCC3C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Ethoxynaphthalen-2-yl)sulfonyl]-2-methylpiperidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5205567.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-1H-indole-2-carboxamide](/img/structure/B5205576.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-(3-ethoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5205587.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-3-isoxazolyl-N~2~-methylglycinamide](/img/structure/B5205600.png)
![1-{[4-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5205607.png)
![2-methyl-3-phenyl-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5205613.png)


![3-benzyl-4-methyl-5-(2-{[(3-methyl-1-adamantyl)carbonyl]oxy}ethyl)-1,3-thiazol-3-ium chloride](/img/structure/B5205639.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5205663.png)
![N-methyl-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2H-pyran-4-yl)-2-pyridinamine](/img/structure/B5205670.png)
![N-(2,4-difluorophenyl)-6,8,10-triazaspiro[4.5]deca-6,9-diene-7,9-diamine](/img/structure/B5205678.png)